5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride
Overview
Description
5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride is a chemical compound with the molecular formula C11H14N2O2·2HCl. It is a yellow solid with a molecular weight of 279.17 g/mol
Mechanism of Action
Target of Action
Compounds with a similar 1,6-naphthyridine core have been used extensively in treating various types of cancers, acting as potential inhibitors of topo-i, mtor, p38 mitogen-activated protein kinase, c-met kinase, spleen tyrosine kinase (syk), proteasome, and cytotoxic inhibitors .
Mode of Action
Similar 1,6-naphthyridine-core-containing compounds have shown to interact with their targets, leading to inhibition of key enzymes and proteins involved in cancer cell proliferation .
Biochemical Pathways
Compounds with a similar 1,6-naphthyridine core have been associated with the inhibition of several pathways involved in cancer cell proliferation and survival .
Result of Action
Similar 1,6-naphthyridine-core-containing compounds have shown antitumor or anti-proliferative activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Condensation Reaction: Starting with appropriate precursors, a condensation reaction can be employed to form the naphthyridine core.
Reduction: The intermediate compounds are then reduced to form the tetrahydro derivative.
Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control of reaction conditions to ensure purity and yield. The process typically includes the use of catalysts and solvents to optimize the reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Reduced naphthyridine derivatives.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Comparison with Similar Compounds
1,6-Naphthyridine-3-carboxylic acid, 2-chloro-5,6,7,8-tetrahydro-
5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester dihydrochloride
Uniqueness: 5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride is unique due to its specific structural features and its potential applications in various fields. Its ethyl ester group and dihydrochloride salt form make it distinct from similar compounds.
Properties
IUPAC Name |
ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.2ClH/c1-2-15-11(14)9-5-8-6-12-4-3-10(8)13-7-9;;/h5,7,12H,2-4,6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSRBKHIEJHHGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCNC2)N=C1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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